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Compound of Interest

Compound Name: H-D-Ser-OMe.HCI

Cat. No.: B555513

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-
Serine methyl ester hydrochloride (H-D-Ser-OMe.HCI), a key chiral building block used in
peptide synthesis and drug development. The incorporation of D-amino acids like H-D-Ser-
OMe.HCI into peptide sequences can confer unique biological activities, enhance stability
against enzymatic degradation, and improve pharmacological properties. This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside detailed experimental protocols to aid in the characterization and quality
control of this important molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for H-D-Ser-
OMe.HCI. It is important to note that the NMR and IR spectra of enantiomers are identical, with
the exception of their interaction with plane-polarized light (optical rotation). Therefore, where
data for the D-enantiomer was not explicitly available, data for the L-enantiomer (H-L-Ser-
OMe.HClI) is provided as a direct equivalent for spectral interpretation.

Table 1: *H NMR Spectroscopic Data for H-D-Ser-OMe.HCI
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Chemical Shift (8) ppm Multiplicity Assighment
4.32-4.28 m CH

4.12 dd CHaHbOH
4.02 dd CHaHbOH
3.88 S CHs

Solvent: D20, 300 MHz[1]

Table 2: 13C NMR Spectroscopic Data for H-L-Ser-OMe.HCI*

Chemical Shift (6) ppm Assignment
Data not available C=0

Data not available CH

Data not available CH20H

Data not available OCHs

Note: Specific chemical shift values for the 13C NMR of H-D-Ser-OMe.HCI or its L-enantiomer
could not be definitively located in the searched literature. Researchers should perform this

analysis to confirm the carbon skeleton.

Table 3: IR Spectroscopic Data for H-D-Ser-OMe.HCI
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Wavenumber (cm~?) Assignment

3361 O-H, N-H stretching

2921 C-H stretching (aliphatic)
2660-2488 N-H stretching (ammonium)
1747 C=0 stretching (ester)
1592 N-H bending (amine)
1471-1343 C-H bending

1258 C-O stretching (ester)
1094, 1038 C-O stretching (alcohol)

Source: KBr pellet[1]

Table 4: Mass Spectrometry Data for H-D-Ser-OMe.HCI

miz Assighment

Data not available

Note: Despite extensive searches, specific mass spectrometry data (e.g., molecular ion peak
and fragmentation pattern) for H-D-Ser-OMe.HCI could not be located in the available
literature. This analysis is crucial for confirming the molecular weight and structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of H-D-Ser-OMe.HCI.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.
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Sample Preparation:
e Weigh approximately 5-10 mg of H-D-Ser-OMe.HCI.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D20,
DMSO-ds, or CD30OD) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

e Solvent: D20.

e Temperature: 298 K.

e Number of Scans: 16-64 (depending on sample concentration).
e Relaxation Delay: 1-2 seconds.

e Spectral Width: -2 to 12 ppm.

o Referencing: The residual solvent peak is used as an internal standard (for D20, typically
around 4.79 ppm).

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment.

Solvent: D20.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.
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e Referencing: The residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in H-D-Ser-OMe.HCI.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of H-D-Ser-OMe.HCI with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-
transparent pellet.

FTIR Acquisition Parameters:

e Mode: Transmission.

e Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as the background.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the fragmentation
pattern of H-D-Ser-OMe.HCI.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b555513?utm_src=pdf-body
https://www.benchchem.com/product/b555513?utm_src=pdf-body
https://www.benchchem.com/product/b555513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

¢ Prepare a dilute solution of H-D-Ser-OMe.HCI (approximately 10-100 pg/mL) in a suitable
solvent system, such as a mixture of methanol and water, often with a small amount of
formic acid to promote ionization.

ESI-MS Acquisition Parameters:

 lonization Mode: Positive ion mode is expected to be most effective, targeting the protonated
molecular ion [M+H]*.

o Capillary Voltage: Typically 3-5 kV.

e Drying Gas Flow and Temperature: Optimized to ensure desolvation without thermal
degradation of the analyte.

e Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
300).

e Fragmentation (MS/MS): If desired, the protonated molecular ion can be selected and
subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern for
structural confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as H-D-Ser-OMe.HCI.
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Caption: General workflow for the spectroscopic analysis of H-D-Ser-OMe.HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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